The synthesis of 4-amino-N-(cyclopropylmethyl)benzamide can be achieved through several methods:
In industrial settings, continuous flow reactors may be utilized to optimize reaction conditions and improve yield. Automated systems and advanced purification techniques are employed to ensure high-purity compounds suitable for pharmaceutical applications .
The molecular structure of 4-amino-N-(cyclopropylmethyl)benzamide features:
The presence of these functional groups contributes to unique steric and electronic properties that can significantly influence biological activity .
4-Amino-N-(cyclopropylmethyl)benzamide undergoes several types of chemical reactions:
Common reagents include potassium permanganate for oxidation, lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. Typical solvents used include dichloromethane and ethanol .
The mechanism of action of 4-amino-N-(cyclopropylmethyl)benzamide involves its interaction with specific molecular targets such as enzymes or receptors. It may inhibit or activate these targets, leading to significant biochemical events. For instance, it is known to inhibit cyclooxygenase enzymes involved in inflammatory responses . This interaction can alter enzyme activities and affect downstream metabolic pathways, making it a potential candidate for therapeutic applications.
These properties make 4-amino-N-(cyclopropylmethyl)benzamide suitable for various applications in scientific research .
4-Amino-N-(cyclopropylmethyl)benzamide has diverse applications across several fields:
Its unique structure allows it to serve as a valuable compound for research and development across multiple scientific disciplines .
The synthesis of 4-amino-N-(cyclopropylmethyl)benzamide (molecular formula: C₁₁H₁₄N₂O, MW: 190.24 g/mol) relies on sequential functional group transformations. A predominant two-step approach involves:
Alternative routes employ 4-aminobenzoic acid as a starting material, but require activating agents (e.g., thionyl chloride) to form the reactive acyl chloride intermediate before amidation with cyclopropylmethylamine [4].
Table 1: Comparison of Key Synthetic Routes
Starting Material | Key Reagents/Conditions | Yield (%) | Purity (%) |
---|---|---|---|
4-Nitrobenzoic acid | EDCl/HOBt, DMF → H₂/Pd-C, MeOH | 82 (Step 1), 88 (Step 2) | 95, 98 |
4-Aminobenzoic acid | SOCl₂ → cyclopropylmethylamine | 70 (Overall) | 90 |
3-Methoxy-4-nitrobenzoic acid* | EDCl/HOBt → H₂/Pd-C | 75 (Step 1), 88 (Step 2) | 90, 98 |
*Used for methoxy-substituted analogs [6].
Intermediate modification enhances structural diversity and optimizes physicochemical properties:
Table 2: Bioactive Analogs Derived from Intermediate Derivatization
Analog Structure | Modification Site | Key Application |
---|---|---|
4-Amino-3-((cyclopropylmethyl)amino)benzamide | Ortho-amino addition | Kinase inhibition [2] |
4-Amino-N-cyclopropyl-3-methoxybenzamide | 3-Methoxy substitution | EGFR/VEGFR2 inhibition (IC₅₀: 8.7–12.3 nM) [6] |
4-Chloro-N-(cyclopropylmethyl)benzamide | 4-Chloro substitution | Nucleophile displacement precursor |
Sustainable synthesis focuses on solvent reduction, catalytic efficiency, and waste minimization:
Table 3: Sustainability Metrics for Green Synthesis
Method | Catalyst/Solvent | Yield (%) | E-Factor | PMI* |
---|---|---|---|---|
Catalytic H₂ reduction | Pd/C, H₂O-EtOH | 80–88 | 8.2 | 12.1 |
Stoichiometric reduction | Sn/HCl, EtOH | 75 | 32.5 | 45.7 |
One-pot synthesis | EDCl → Pd/C, DMF-H₂O | 78 | 10.1 | 15.3 |
*Process Mass Intensity (Total materials used / Product mass) [4] [10].
CAS No.:
CAS No.: 1401708-83-5
CAS No.: 119068-77-8
CAS No.: 113378-31-7
CAS No.: 92950-40-8
CAS No.: 120026-55-3